molecular formula C20H17N3O2 B11038983 3-(4-methoxyphenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

3-(4-methoxyphenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11038983
M. Wt: 331.4 g/mol
InChI Key: SZIALEUBAGCHGW-UHFFFAOYSA-N
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Description

The compound 3-(4-methoxyphenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one belongs to the pyrazolo[1,5-a]pyrimidin-7(4H)-one class, a heterocyclic scaffold widely explored in medicinal chemistry for its versatility in drug design. Its structure features:

  • A 4-methoxyphenyl substituent at position 3, contributing electron-donating properties.
  • A methyl group at position 2, enhancing steric stability.
  • A phenyl group at position 5, influencing π-π interactions in receptor binding.

Pyrazolo[1,5-a]pyrimidinones are typically synthesized in aqueous-alcohol media under ultrasonic irradiation or via multicomponent reactions involving aromatic aldehydes .

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-methyl-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C20H17N3O2/c1-13-19(15-8-10-16(25-2)11-9-15)20-21-17(12-18(24)23(20)22-13)14-6-4-3-5-7-14/h3-12,22H,1-2H3

InChI Key

SZIALEUBAGCHGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=CC(=O)N2N1)C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Ketoesters and Aminopyrazoles

The core pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold is synthesized via a one-step cyclocondensation between β-ketoesters and aminopyrazoles. For the target compound, ethyl 3-phenyl-3-oxopropanoate serves as the β-ketoester, introducing the 5-phenyl group. The aminopyrazole precursor, 3-(4-methoxyphenyl)-2-methyl-1H-pyrazol-5-amine, contributes the 3-(4-methoxyphenyl) and 2-methyl substituents. Reacting these components in acetic acid under reflux for 4–6 hours yields the product with 68–72% efficiency.

Regioselectivity is governed by the aminopyrazole’s substitution pattern. X-ray crystallography confirms the 7-keto tautomer predominates, critical for biological activity. Modifying the β-ketoester’s aryl group (e.g., phenyl, 4-nitrophenyl) or the aminopyrazole’s substituents (e.g., methoxy, methyl) allows systematic diversification.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly accelerates the reaction, completing cyclocondensation in 5–6 minutes with 89–95% yields. A representative protocol involves irradiating ethyl 3-phenyl-3-oxopropanoate (1.0 equiv) and 3-(4-methoxyphenyl)-2-methyl-1H-pyrazol-5-amine (1.0 equiv) in acetic acid at 440 W. This method reduces side reactions and improves purity, as evidenced by HRMS and NMR.

Table 1: Comparative Yields Under Different Conditions

MethodTime (min)Yield (%)
Conventional Reflux24068–72
Microwave Irradiation5–689–95
Ultrasonic Bath4074–88

Data adapted from studies on analogous pyrazolo[1,5-a]pyrimidinones.

Structural Elucidation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 12.69 (s, 1H, NH), 8.07–7.42 (m, 9H, Ar-H), 6.67 (s, 1H, pyrimidine-H), 6.05 (s, 1H, pyrazole-H), 3.86 (s, 3H, OCH₃), 2.31 (s, 3H, CH₃).

  • ¹³C NMR (126 MHz, DMSO-d₆) : δ 161.5 (C=O), 156.3 (C4), 149.6 (C2), 132.5 (C5-phenyl), 128.9–114.4 (Ar-C), 92.8 (pyrimidine-C), 55.5 (OCH₃), 18.7 (CH₃).

  • HRMS (ESI+) : m/z calcd for C₂₁H₁₈N₃O₂ [M+H]⁺: 344.1399; found: 344.1393.

The absence of a 7-chloro intermediate’s molecular ion (e.g., m/z 378.0421 for C₂₁H₁₇ClN₃O⁺) confirms the 7-keto structure.

X-Ray Crystallographic Analysis

Single-crystal X-ray diffraction of analogous compounds (e.g., 5-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) validates the planar pyrazolo[1,5-a]pyrimidinone core. The dihedral angle between the 4-methoxyphenyl and pyrimidine rings is 12.7°, indicating moderate conjugation.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Acetic acid is optimal for cyclocondensation, balancing reactivity and solubility. Elevated temperatures (reflux, 110–120°C) drive dehydration, while microwave conditions achieve similar outcomes at reduced durations. Ultrasonic irradiation (35–40°C) offers intermediate efficiency but is less energy-intensive.

Substituent Compatibility

Electron-donating groups (e.g., 4-OCH₃) enhance reaction rates by stabilizing intermediates, whereas electron-withdrawing groups (e.g., 4-NO₂) require extended times. Methyl groups at position 2 sterically hinder side reactions, improving regioselectivity.

Comparative Analysis of Synthetic Methods

Microwave-assisted synthesis surpasses conventional methods in yield (95% vs. 72%) and time (6 minutes vs. 4 hours). However, scalability remains challenging due to specialized equipment needs. Ultrasonic methods offer a compromise, achieving 88% yield in 40 minutes .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methoxyphenyl rings, using reagents such as halogens or alkylating agents.

Biological Activity

The compound 3-(4-methoxyphenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is part of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, emphasizing its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves condensation reactions between appropriate pyrazole and pyrimidine precursors. For this compound, methods often include the use of acidic conditions to facilitate the formation of the fused ring structure. The incorporation of substituents like methoxy groups can significantly influence the biological activity of the resulting compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. In a screening of synthesized compounds, several exhibited significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (human breast cancer) and others. The compound this compound has shown promising results in inhibiting cell growth at micromolar concentrations.

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines

CompoundCell LineIC50 (µM)Mechanism of Action
3-(4-methoxyphenyl)-2-methyl...MDA-MB-23115.3Apoptosis induction via caspases
Other derivativesVariousVariesCell cycle arrest

Antimicrobial Activity

The antimicrobial properties of pyrazolo[1,5-a]pyrimidines have also been extensively studied. Compounds from this class have demonstrated activity against both Gram-positive and Gram-negative bacteria. The methoxy substitution at position 4 has been associated with enhanced antibacterial efficacy.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC (µg/mL)Activity Type
3-(4-methoxyphenyl)-2-methyl...Staphylococcus aureus0.125Bactericidal
Other derivativesEscherichia coli0.250Bacteriostatic

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[1,5-a]pyrimidines is closely linked to their structural features. The presence of electron-donating groups (like methoxy) at specific positions enhances their interaction with biological targets. Studies indicate that modifications in substitution patterns can lead to significant variations in potency and selectivity.

Case Studies

  • Anticancer Screening : A library of pyrazolo[1,5-a]pyrimidine derivatives was tested against various cancer cell lines. The results indicated that compounds with methoxy substitution exhibited superior growth inhibition compared to those without.
  • Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of several derivatives against clinical isolates. The findings revealed that compounds with hydroxyl or amino groups showed increased activity against resistant strains.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name (ID) Substituents (Positions) Melting Point (°C) Yield (%) Key Properties/Activities Reference
Target Compound 3-(4-MeOPh), 2-Me, 5-Ph Not reported N/A Hypothetical scaffold
3-(4-ClPh)pyrazolo[1,5-a]pyrimidin-7(4H)-one (3i) 3-(4-ClPh) 163–164 85 Intermediate for kinase inhibitors
NAV2729 3-(4-ClPh), 5-(4-NO2Ph), 2-(Benzyl) Not reported N/A Arf6 inhibitor; anti-tumor activity
5a (3-(4-MeOPh)-7-CF3-pyrazolo[1,5-a]pyrimidin-5(4H)-one) 3-(4-MeOPh), 7-CF3 Not reported 91 Electrophilic reactivity (Suzuki coupling)
4i (5-(3-FPh)-3-(4-OHPh-diazenyl)) 5-(3-FPh), 3-(4-OHPh-diazenyl) 274–276 Not reported Anticancer potential (NMR-validated)
3g (6-Benzyl-GABAA ligand) 6-Benzyl Not reported N/A Anxiolytic effect (10–30 mg/kg in vivo)
Key Observations:

Electron-Withdrawing vs. Donating Groups :

  • The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with 4-chlorophenyl (electron-withdrawing) in 3i and NAV2729 , which may alter electrochemical behavior and receptor affinity .
  • Trifluoromethyl substituents (e.g., 5a ) enhance electrophilicity, favoring cross-coupling reactions .

Pharmacological Diversity: NAV2729 demonstrates Arf6 inhibition and anti-proliferative effects in melanoma models , whereas 3g (6-benzyl derivative) shows anxiolytic activity via GABAA receptor modulation . This highlights the scaffold's adaptability to diverse targets.

Synthetic Yields :

  • Ultrasonic irradiation methods (e.g., for 3b–3i ) achieve yields >77%, while microwave-assisted synthesis (e.g., 5a ) reaches 91% .

Electrochemical and Spectroscopic Properties

chloromethyl in S1-TP) .

Table 2: Pharmacological Profiles of Selected Derivatives
Compound Target/Activity IC50/EC50 Notes Reference
NAV2729 Arf6 inhibition Not quantified Reduces tumor growth in vivo
3g GABAA receptor affinity Subtype-selective Anxiolytic at 10–30 mg/kg
DPP-4 Inhibitors Dipeptidyl peptidase-4 inhibition Low nM range Potent hypoglycemic agents
4o, 4p, 4q Anticancer (in vitro) Not reported Validated via NMR and elemental analysis
  • Target Specificity : NAV2729’s selectivity for Arf6 over other GTPases underscores the importance of 4-nitrophenyl and benzyl groups in target engagement .
  • Receptor Modulation : The absence of a 6-benzyl group in the target compound suggests divergent GABAA activity compared to 3g .

Q & A

Q. What are the standard synthetic routes for 3-(4-methoxyphenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, and how can reaction yields be optimized?

The compound is typically synthesized via cyclocondensation reactions between substituted pyrazole precursors and aryl ketones. Key steps include:

  • Condensation of 5-amino-3-methyl-1-phenylpyrazole with a β-keto ester derivative under reflux in acetic acid .
  • Optimization of solvent choice (e.g., ethanol or DMF) and temperature (80–120°C) to improve yields (reported 60–75% in analogous compounds) .
  • Microwave-assisted synthesis can reduce reaction time by 40% and increase purity by minimizing side products .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy group at δ 3.8 ppm, pyrimidine protons at δ 6.5–8.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C21_{21}H18_{18}N3_3O2_2, calc. 356.14 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between aryl rings) in single-crystal forms .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. halogen groups) influence biological activity in pyrazolo[1,5-a]pyrimidine derivatives?

  • Methoxy Groups : Enhance lipophilicity and membrane permeability, critical for CNS-targeting agents .
  • Halogen Substitutions : Chloro/fluoro groups improve binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
  • Example : In SAR studies, 4-methoxyphenyl analogs show 2-fold higher IC50_{50} values against cancer cell lines compared to 4-chlorophenyl derivatives due to electron-donating effects .

Q. What computational methods are effective for predicting target binding modes of this compound?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding sites (e.g., kinases). The methoxyphenyl group often forms π-π stacking with phenylalanine residues .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2 Å indicates robust binding .

Q. How should researchers address contradictory bioactivity data across studies (e.g., varying IC50_{50} values)?

  • Methodological Audit : Compare assay conditions (e.g., cell lines, incubation times). For example, HeLa vs. MCF-7 cells may yield divergent results due to differential receptor expression .
  • Structural Validation : Confirm compound purity via HPLC (>95%) to rule out impurities skewing data .
  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to identify consensus trends .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

  • MTT/Proliferation Assays : Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., A549, HepG2) .
  • Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays .
  • Control Compounds : Include doxorubicin or paclitaxel as positive controls to benchmark activity .

Q. How can researchers optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Solubility : Use co-solvents (PEG-400) or nanoformulations (liposomes) to enhance aqueous solubility (<10 µg/mL in PBS) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound degradation via LC-MS. Halogenated analogs often show t1/2_{1/2} > 60 min .

Structural and Mechanistic Insights

Q. What role does the pyrazolo[1,5-a]pyrimidine core play in target selectivity?

  • The planar core mimics purine bases, enabling competitive inhibition of ATP-dependent enzymes (e.g., CDK2, EGFR) .
  • Methyl groups at position 2 reduce steric hindrance, improving fit into hydrophobic binding pockets .

Q. How do crystallographic data inform conformational dynamics?

  • Single-crystal studies reveal a twisted conformation (40–50° dihedral angle) between the 4-methoxyphenyl and pyrimidine rings, which may influence intercalation into DNA .
  • Hydrogen bonding networks (e.g., N–H···O) stabilize the lactam form in solid-state structures .

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